molecular formula C18H20FN3O5S B2513622 N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251626-24-0

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2513622
CAS RN: 1251626-24-0
M. Wt: 409.43
InChI Key: WQNPMOJESNCIQX-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide” is a synthetic compound . It is related to Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

An improved and economically viable process is described to prepare Linezolid, a compound related to the one . The process involves reacting methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one . This intermediate then reacts with potassium phthalimide in the presence of a polar solvent to give (S)-2-[3-(3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione, which is subsequently converted to Linezolid .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a 3-fluoro-4-methylphenyl group, a morpholin-4-ylsulfonyl group, and a 2-oxopyridin-1(2H)-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin, followed by a reaction with potassium phthalimide .

Scientific Research Applications

NMR Methodology

Overview: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Fluorine-19 (^19F) NMR provides unique insights into fluorinated compounds.

Applications:

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-13-2-3-14(10-16(13)19)20-17(23)12-21-11-15(4-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPMOJESNCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

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